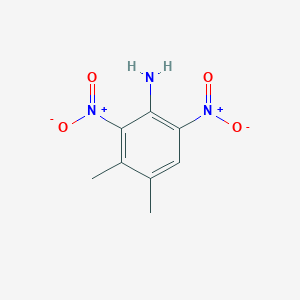

3,4-Dimethyl-2,6-Dinitroaniline

Description

Historical Context and Evolution of Research on Dinitroanilines

Research into dinitroaniline compounds gained significant momentum in the mid-20th century. This class of chemicals became prominent primarily for its herbicidal properties. The first commercial dinitroaniline herbicide, trifluralin, was introduced in the 1960s and was used for pre-emergence control of grass and some broadleaf weeds in crops like soybeans. nih.govfrontiersin.org

The evolution of research on dinitroanilines has followed several key trajectories:

Mechanism of Action: Early research focused on understanding how these compounds affect plants. It was discovered that dinitroanilines are microtubule inhibitors, targeting tubulin proteins and thereby disrupting cell division in plants and protists. nih.govfrontiersin.orgresearchgate.net

Herbicide Development: Following the success of trifluralin, a range of other dinitroaniline herbicides were developed and commercialized, including pendimethalin (B1679228), ethalfluralin, and oryzalin. nih.govfrontiersin.org Much of the research has been driven by the need to control weeds in various agricultural systems. ekb.egresearchgate.net

Resistance Studies: With the widespread and prolonged use of these herbicides, weed resistance became a significant area of study. The first cases of resistance were reported after about a decade of persistent application. nih.govfrontiersin.org Research has since focused on the genetic and biochemical mechanisms of resistance, including target-site mutations in tubulin genes and non-target-site metabolic resistance. nih.govfrontiersin.orgnih.govuwa.edu.au

Environmental Fate and Degradation: As with many agrochemicals, the environmental persistence, soil mobility, and degradation pathways of dinitroanilines have been a major focus of academic and regulatory research. researchgate.netekb.egresearchgate.net

Significance of 3,4-Dimethyl-2,6-Dinitroaniline within Chemical Sciences

While not a commercial herbicide itself, this compound is significant primarily as a chemical intermediate. Its most notable role is in the synthesis of pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline), a widely used pre-emergent herbicide. epo.orggoogle.comnih.govebi.ac.uk The synthesis of pendimethalin often involves the nitration of N-substituted 3,4-dimethylaniline (B50824), or the nitration of 3,4-dimethylaniline to produce this compound, which is then further reacted. epo.orggoogle.com

The compound is also of academic interest as:

A degradation product of pendimethalin. Studies on the photodecomposition of pendimethalin have identified 2,6-dinitro-3,4-dimethylaniline as one of the resulting substances, which is crucial for understanding the environmental fate of the parent herbicide. ekb.eg

A model compound for studying the chemical properties, reactions, and structural characteristics of dinitroaniline derivatives. ontosight.airesearchgate.net Its defined structure allows for investigation into reaction mechanisms, such as nitration, and the influence of substituents on the aniline (B41778) ring.

Overview of Key Research Areas Pertaining to this compound

Scholarly research involving this compound is concentrated in a few specialized areas:

Synthetic Chemistry: A primary focus is on the efficient and safe synthesis of this compound and its derivatives. Research includes optimizing the nitration of 3,4-dimethylaniline and exploring novel synthetic routes, such as using continuous-flow microreactors to improve safety and yield. epo.orggoogle.comrsc.org Patents often describe detailed processes for its preparation as a precursor to more complex molecules like pendimethalin. epo.orggoogle.comgoogle.com

Structural Analysis: The molecular structure of dinitroaniline derivatives is a subject of investigation. Techniques like X-ray crystallography are employed to understand the spatial arrangement of the nitro and methyl groups and their influence on the molecule's properties and intermolecular interactions. rsc.orgnih.govnih.gov

Analytical Chemistry: Developing reliable methods for the detection and quantification of dinitroanilines, including intermediates and degradation products, is crucial for quality control and environmental monitoring. Research in this area involves creating and refining chromatographic and spectrophotometric techniques. nih.govnih.govresearchgate.net

Environmental Chemistry: Studies investigate the breakdown of related herbicides like pendimethalin, where this compound appears as a metabolite. This research is vital for assessing the environmental impact and persistence of these agrochemicals. ekb.eg

Reaction Kinetics: Some research explores the reactivity of dinitroaniline compounds. For instance, kinetic and equilibrium studies have been conducted on the interaction of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline with hydroxide (B78521) ions to characterize the complex reaction processes. researchgate.net

Methodological Approaches Employed in the Scholarly Study of this compound

A variety of scientific methods are used to synthesize, analyze, and characterize this compound and its related compounds.

Synthesis and Purification:

Nitration: The primary method for synthesis involves the nitration of a substituted aniline using a mixture of nitric acid and sulfuric acid. google.com Process parameters such as temperature, reaction time, and solvent are carefully controlled to optimize yield and minimize by-products. google.com

Continuous-Flow Microreactors: Modern approaches utilize microreactor technology for dinitration, offering better control over reaction conditions and enhancing safety. rsc.org

Crystallization: Recrystallization from various solvents is used to purify the final product. The choice of solvent can affect crystal morphology and purity.

Analytical and Characterization Techniques: The table below summarizes the key analytical methods used in the study of this compound.

| Methodological Approach | Purpose and Application | Typical Findings/Data Generated |

| Gas Chromatography (GC) | Separation and quantification of volatile dinitroaniline compounds and their by-products. Often coupled with an electron capture detector (ECD) for high sensitivity. nih.gov | Retention times, peak areas for quantification, assessment of purity. |

| High-Performance Liquid Chromatography (HPLC) | Separation and determination of dinitroanilines in various matrices like soil and water. nih.gov Used for quality control to quantify residual isomers and by-products. | Chromatograms showing separation of components, quantification of compound concentration. |

| Mass Spectrometry (MS) | Identification of compounds by determining their mass-to-charge ratio. Commonly coupled with GC (GC-MS) to identify unknown degradation products or synthesis by-products. ekb.egnih.gov | Mass spectra with characteristic fragmentation patterns, molecular ion peaks for identification (e.g., m/z 211 for 2,6-dinitro-3,4-dimethylaniline). ekb.egnih.gov |

| Spectrophotometry (UV-Vis) | Quantitative analysis based on the absorption of light. Methods are developed where the dinitroaniline is converted into a colored azo dye for measurement at a specific wavelength. researchgate.net | Absorbance spectra, determination of concentration based on a calibration curve. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise molecular structure by analyzing the magnetic properties of atomic nuclei. | ¹H and ¹³C NMR spectra showing chemical shifts and coupling constants that confirm the arrangement of atoms. rsc.orgacs.org |

| X-ray Crystallography | Determination of the three-dimensional atomic and molecular structure of a crystalline compound. rsc.orgnih.govresearchgate.net | Crystal data (space group, cell dimensions), bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding. nih.govnih.gov |

Physicochemical Properties of this compound The following table presents key computed properties for the compound.

| Property | Value |

| Molecular Formula | C₈H₉N₃O₄ |

| Molecular Weight | 211.17 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 52584-30-8 |

| SMILES | CC1=CC(=C(C(=C1C)N+[O-])N)N+[O-] nih.gov |

| XLogP3 | 2.7 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-2,6-dinitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)8(5(4)2)11(14)15/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTNLJYRURGLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40318-31-8 | |

| Record name | 3,4-dimethyl-2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 3,4 Dimethyl 2,6 Dinitroaniline

Classical Nitration Approaches to Dinitroaniline Synthesis

The most conventional method for synthesizing dinitroanilines involves the direct nitration of an appropriate aniline (B41778) precursor. beilstein-journals.org This electrophilic aromatic substitution reaction typically utilizes a mixture of nitric acid and sulfuric acid. wikipedia.org However, the high reactivity of the aniline ring and the directing effects of the substituents present significant challenges in controlling the regioselectivity and preventing unwanted side reactions. spcmc.ac.in

Regioselectivity and Yield Optimization in Dinitration Reactions of Dimethylaniline Precursors

The synthesis of 3,4-dimethyl-2,6-dinitroaniline begins with the precursor 3,4-dimethylaniline (B50824). The amino group is a powerful activating group and is ortho-, para- directing, while the methyl groups are also activating and ortho-, para- directing. The direct dinitration of 3,4-dimethylaniline must achieve nitration at the 2 and 6 positions, which are both ortho to the amino group.

A significant challenge in the nitration of anilines is the high reactivity of the amino group, which can be easily oxidized by the nitrating mixture. spcmc.ac.in To circumvent this, the amino group is often protected, for instance by acetylation to form an acetanilide. This moderates the activating effect of the amino group and directs nitration to the desired positions. wikipedia.org Another approach involves the reductive alkylation of 3,4-dimethylaniline, followed by nitration with concentrated nitric acid to produce the N-alkylated 2,6-dinitro derivative. epo.org

The regioselectivity is highly dependent on the reaction conditions. For instance, in the nitration of aniline itself, the product distribution between para and meta isomers can be a near 50/50 split because the reaction involves an equilibrium between the highly reactive aniline and the less reactive, meta-directing anilinium ion. wikipedia.org For substituted anilines like 3,4-dimethylaniline, the interplay between the directing effects of the amino and methyl groups, along with the reaction acidity, determines the final isomer distribution. Processes have been developed that involve nitrating 3,4-dimethylaniline to form this compound, which is then used in subsequent reactions, though these can suffer from low yields and the need to separate by-products. google.com

Influence of Nitrating Agents and Reaction Conditions on this compound Formation

The choice of nitrating agent and the reaction conditions are critical for maximizing the yield of this compound while minimizing side products.

Nitrating Agents:

Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent. wikipedia.org The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). beilstein-journals.org The concentration of sulfuric acid is crucial; nitration of the NN-dimethylanilinium ion is effective in 83-90% sulfuric acid, but below this concentration, autocatalysis involving nitrous acid can occur, leading to different products. psu.edu

Nitric Acid in Organic Solvents: Using nitric acid in solvents like acetic anhydride (B1165640) or dichloromethane (B109758) can offer milder reaction conditions. beilstein-journals.orgspcmc.ac.in For example, nitration of highly activated rings can sometimes be achieved with nitric acid in water or an organic solvent to effect mononitration. spcmc.ac.in

Other Nitrating Agents: A variety of other nitrating agents exist, such as nitroguanidine, urea (B33335) nitrate (B79036), and ammonium (B1175870) nitrate in the presence of sulfuric acid, which can nitrate arene rings in high yields. uri.edu The use of dinitrogen tetroxide complexes with metal nitrates has also been reported for selective nitration. acs.org

Reaction Conditions:

Temperature: Nitration reactions are highly exothermic, and temperature control is essential to prevent over-nitration and decomposition. beilstein-journals.org For the nitration of N-alkylated 3,4-dimethylaniline derivatives, temperatures are often maintained in the range of 35°C to 70°C. google.com

Water Content: The presence of water can significantly impact the reaction. In mixed acid nitrations, water generated during the reaction dilutes the acid, reducing its efficacy. beilstein-journals.org The water content in the nitration mixture has been shown to influence the product composition in the synthesis of related N-alkylated 3,4-dimethyl-2,6-dinitroanilines. google.com

Catalysts: While not always necessary for activated rings, catalysts can improve selectivity. For instance, nitrous acid can catalyze the nitration of the NN-dimethylanilinium ion in less acidic media, though this can lead to different product profiles. psu.edu

A patent describes a process for nitrating N-(1-ethylpropyl)-3,4-dimethylaniline using a mixed acid solution of nitric and sulfuric acid in an ethylene (B1197577) dichloride solvent at 35°C, yielding the desired 2,6-dinitroaniline (B188716) product. google.com This highlights the industrial relevance of carefully controlled nitration conditions.

Alternative Synthetic Routes to this compound

While classical nitration is a primary route, alternative methods are continuously being developed to improve efficiency, selectivity, and safety.

Tandem Reactions and One-Pot Syntheses for Dinitroaniline Scaffolds

Tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of atom economy and operational simplicity. mdpi.com For dinitroaniline synthesis, a one-pot approach can be highly desirable.

Research has demonstrated the synthesis of N-alkylated-3,4-dimethyl-2,6-dinitroaniline derivatives via a one-step dinitration in a continuous-flow microreactor, which avoids issues of oxidation or over-nitration common in batch processes. beilstein-journals.org Another approach involves the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) over a Raney-Ni® catalyst, combining hydrogenation and N-methylation in one pot. researchgate.net While not directly producing the target compound, this illustrates the principle of tandem processes that could be adapted. Copper-catalyzed tandem reactions have also been used to synthesize benzimidazolone scaffolds from 2-nitroanilines, showcasing the potential of catalysis in one-pot procedures for aniline derivatives. rsc.orgrsc.org

Transition Metal-Catalyzed Methods in Aryl Nitration for this compound Precursors

Transition metal catalysis offers powerful tools for regioselective C-H functionalization, including nitration. These methods can provide access to specific isomers that are difficult to obtain through classical electrophilic substitution.

Palladium-Catalyzed Nitration: Palladium catalysts, in conjunction with specific ligands, have been used for the cross-coupling of aryl chlorides with sodium nitrite (B80452) to form nitroaromatics. google.com This could be a potential route to a nitrated precursor of this compound.

Copper-Catalyzed Nitration: Copper(II) chloride has been used as a catalyst with Fe(NO₃)₃ as the nitro source for the regioselective ortho-nitration of anilines bearing a directing group. psgcas.ac.in Spinel ferrites containing copper (CuFe₂O₄) have been employed as nanocatalysts for the highly regioselective dinitration of toluene, significantly improving the yield of 2,4-dinitrotoluene, which suggests potential applicability to other aromatic systems. lookchem.com

Other Transition Metals: Various transition metal complexes, including those of cobalt, manganese, and nickel, have been shown to mediate the nitration of aromatic compounds under mild conditions using nitric acid. researchgate.net

These catalyzed methods often operate under milder conditions and can offer superior regioselectivity compared to traditional mixed-acid nitrations.

Derivatization and Functionalization of this compound

The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary reactive sites are the amino group and the two nitro groups.

Reactions at the Amino Group: The amino group can undergo N-alkylation. A patented process describes the reaction of 2,6-dinitro-3,4-dialkyl alkoxy benzene (B151609) with an amine to form N-alkyl-3,4-dialkyl-2,6-dinitroaniline. epo.org This indicates that the amino group of the parent this compound could be similarly functionalized. The amino group can also be converted into other functional groups via diazotization followed by a Sandmeyer or related reaction, although this can be a low-yield process for this class of compounds. google.com

Reduction of the Nitro Groups: The nitro groups are readily reduced to amino groups using various reducing agents such as tin or iron in hydrochloric acid, or through catalytic hydrogenation. spcmc.ac.in Selective reduction of one nitro group in a dinitro compound is possible with specific reagents like sodium sulfide (B99878) or ammonium polysulfide. This would yield diamino derivatives, which are valuable precursors for heterocyclic synthesis, such as the formation of benzimidazoles. psgcas.ac.in

Nucleophilic Aromatic Substitution: The two electron-withdrawing nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). Halogens or other leaving groups positioned ortho or para to the nitro groups can be readily displaced by nucleophiles. While the parent compound lacks a suitable leaving group, derivatization to introduce one (e.g., via a Sandmeyer reaction on one of the reduced nitro groups) would open up this pathway for further functionalization.

The functionalization of this compound and its derivatives is a key step in the synthesis of more complex molecules, including herbicides like pendimethalin (B1679228). epo.org The interplay of the different functional groups allows for a rich chemistry and the creation of a library of related compounds.

Reactions at the Amino Group of this compound

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of various functional groups through alkylation, acylation, and diazotization reactions.

N-Alkylation: The nucleophilic character of the amino group, though diminished by the electron-withdrawing nitro groups, allows for N-alkylation to produce N-alkyl-3,4-dialkyl-2,6-dinitroanilines. This reaction is particularly important for the synthesis of herbicides like pendimethalin. One synthetic approach involves the reaction of this compound with an appropriate amine in the presence of a catalyst. For instance, the reaction of 2,6-dinitro-3,4-dimethylanisole with 1-ethylpropylamine, catalyzed by calcium chloride, yields N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline. epo.org The reaction is typically stirred at a temperature of 25-30°C for 24 hours. epo.org

Another method involves the direct nitration of an N-alkylated 3,4-dimethylaniline. For example, N-(1-ethylpropyl)-3,4-dimethylaniline can be nitrated using a mixture of nitric acid and sulfuric acid in a solvent like ethylene dichloride to yield the desired N-alkylated dinitroaniline derivative. google.com

Acylation: The amino group of this compound can undergo acylation with acylating agents such as acid anhydrides or acid chlorides. This reaction is a common strategy to introduce an acyl group onto the nitrogen atom, which can serve as a protective group or modulate the compound's biological activity. researchgate.netlibretexts.org The reaction is typically carried out in the presence of a base. researchgate.net For instance, the acetylation of aniline derivatives can be achieved using acetic anhydride in the presence of a base like pyridine. libretexts.org This modification can be useful to control the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. libretexts.orglibretexts.org

Diazotization: The primary aromatic amino group of this compound can be converted to a diazonium salt through reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. echemi.comcabidigitallibrary.org This diazotization reaction is a versatile tool for further synthetic transformations. The resulting diazonium salt can then undergo coupling reactions with activated aromatic compounds, such as anilines or phenols, to form azo dyes. echemi.comcabidigitallibrary.org For example, the diazonium salt of hydrolyzed pendimethalin (which would yield the diazonium salt of this compound) can be coupled with aniline to produce a red-colored azo dye. echemi.comcabidigitallibrary.org

The Sandmeyer reaction provides another important pathway for the derivatization of the diazonium salt. This reaction allows for the replacement of the diazonium group with a variety of substituents, including chloro, bromo, and cyano groups, by reacting the diazonium salt with the corresponding copper(I) salt. A described process involves the nitration of 3,4-dimethylaniline to form this compound, which is then subjected to a Sandmeyer reaction to produce 3,4-dimethyl-2,6-dinitro-chlorobenzene, although this particular route is noted to suffer from low yields. epo.orggoogle.com

Modifications of the Nitro Groups in this compound

The two nitro groups on the aromatic ring of this compound are susceptible to reduction, offering a pathway to various amino-substituted derivatives. The reduction can be controlled to achieve either partial or complete conversion of the nitro groups.

Selective Reduction of a Single Nitro Group: It is possible to selectively reduce one of the two nitro groups, typically the one at the ortho position to the amino group, due to its specific electronic and steric environment. google.comresearchgate.net This selective reduction can be achieved using various reducing agents. For instance, microbial degradation of the related herbicide pendimethalin by fungi like Fusarium oxysporum and Paecilomyces varioti has been shown to result in the reduction of one nitro group. Chemical methods, such as the use of sodium sulfide (Na₂S) or other sulfide reagents (the Zinin reduction), are known to selectively reduce one nitro group in polynitroaromatic compounds. google.com The preference for the reduction of the ortho nitro group is a common observation in the reduction of dinitroanilines. google.comresearchgate.net

Complete Reduction to Diamine: The complete reduction of both nitro groups in this compound leads to the formation of 3,4-dimethyl-1,2,6-triaminobenzene. This can be achieved using stronger reducing agents or more forcing reaction conditions. Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas, or using metal/acid systems like tin (Sn) or iron (Fe) in hydrochloric acid. cabidigitallibrary.org

Electrophilic Aromatic Substitution on the Aromatic Ring of this compound

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the two nitro groups and the amino group (which is protonated under the acidic conditions often used for these reactions). The presence of these groups makes reactions like halogenation, nitration, and Friedel-Crafts alkylation or acylation very difficult to achieve. libretexts.orgresearchgate.net

The amino group is a strong activating group; however, in the presence of strong acids required for many electrophilic aromatic substitution reactions, it is protonated to form an anilinium ion, which is a meta-directing deactivator. Even without protonation, the strong deactivation by the two nitro groups would significantly hinder electrophilic attack.

To achieve substitution, it is often necessary to first modify the existing functional groups. For example, the amino group can be acetylated to reduce its activating effect and prevent over-reaction or side reactions. libretexts.orglibretexts.org This strategy is commonly employed in the electrophilic substitution of anilines. scribd.com However, even with this modification, the strong deactivating effect of the two nitro groups would likely still inhibit most electrophilic aromatic substitution reactions on the this compound core.

Reaction Mechanisms and Chemical Reactivity of 3,4 Dimethyl 2,6 Dinitroaniline

Nucleophilic Aromatic Substitution Pathways Involving 3,4-Dimethyl-2,6-Dinitroaniline

Nucleophilic aromatic substitution (SNAr) is a key reaction class for electron-deficient aromatic compounds like this compound. The reaction is facilitated by the presence of the two nitro groups, which stabilize the intermediate formed during the substitution process. libretexts.org The general mechanism is a two-step addition-elimination process. dalalinstitute.com

The SNAr mechanism proceeds via the initial attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer or anionic σ-complex. libretexts.orgdalalinstitute.comarkat-usa.org For dinitroanilines, the UV-visible spectra in the presence of nucleophiles are consistent with the reversible formation of these complexes. researchgate.net The negative charge of the σ-complex is delocalized across the carbon atoms of the ring and, importantly, onto the oxygen atoms of the ortho and para nitro groups, which provides significant stabilization. libretexts.org

In the case of substituted 2,6-dinitroanilines, nucleophilic attack can occur at various positions. Studies on related dinitroaniline herbicides, such as those with N-alkyl substituents, have shown that nucleophiles like hydroxide (B78521) (HO⁻) can add to an unsubstituted carbon position on the ring. rsc.orgresearchgate.net For instance, the interaction of N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline (pendimethalin) with hydroxide ions leads to a dianionic species where one HO⁻ group adds to the unsubstituted ring position (C-5) of an anion formed by initial deprotonation. researchgate.net A similar pathway is expected for this compound.

The formation of the σ-complex is typically the rate-determining step, followed by the rapid elimination of a leaving group to restore the aromaticity of the ring. dalalinstitute.com However, in some cases, the decomposition of the complex can be rate-limiting. cdnsciencepub.com

Substituents on the dinitroaniline ring significantly influence the kinetics and thermodynamics of SNAr reactions. Electron-withdrawing groups, such as the nitro groups at positions 2 and 6, strongly activate the ring toward nucleophilic attack by stabilizing the anionic σ-complex intermediate. libretexts.org Conversely, electron-donating groups generally deactivate the ring.

The methyl groups at the C-3 and C-4 positions in this compound exert both electronic and steric effects. Electronically, they are weakly activating for electrophilic substitution but deactivating for nucleophilic substitution compared to an unsubstituted ring. Sterically, the C-3 methyl group can hinder the approach of nucleophiles to the adjacent C-2 and C-4 positions.

The amino group (-NH₂) and its N-alkylated derivatives also play a crucial role. Kinetic studies on related dinitroanilines show that the size of the N-alkyl groups can affect the planarity of the amino group with the aromatic ring. Larger alkyl chains can force the nitrogen's lone pair of electrons out of alignment with the ring's π-system, which hinders its ability to donate electron density to the ring and thus influences reactivity. cdnsciencepub.comresearchgate.net The table below summarizes kinetic and equilibrium data for the reaction of the structurally similar N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline with hydroxide ions, illustrating the complex processes involved.

| Process | Description | Rate/Equilibrium Constant |

|---|---|---|

| Fast Process | Protonation-deprotonation of the 3-methyl group | Protonation rate = 0.19 s⁻¹ |

| Slow Process | Formation of a dianionic σ-complex by HO⁻ addition | Data for rate and equilibrium constants reported in the study |

Reduction Reactions of the Nitro Groups in this compound

The nitro groups of this compound are susceptible to reduction, a reaction that is fundamental to its metabolism and chemical transformation. The reduction can proceed via catalytic or electrochemical methods, typically yielding amino groups.

Catalytic hydrogenation is an effective method for reducing the nitro groups of dinitroanilines to the corresponding amines. This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. semanticscholar.org Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). semanticscholar.orgtandfonline.com The reaction often proceeds through a series of intermediates, where the nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂).

The reaction conditions, such as the choice of catalyst, solvent, temperature, and pressure, can influence the reaction rate and selectivity. semanticscholar.org For instance, the hydrogenation of 2,4-dinitroanilines can be controlled to achieve selective reduction of one nitro group over the other. tandfonline.com In some cases, such as the hydrogenation of o-aminonitrobenzenes in carboxylic acid solutions, the reduction can be followed by an intramolecular cyclization to form benzimidazole (B57391) derivatives. researchgate.net The synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline, a derivative of the title compound, is achieved through the reductive amination of 3,4-dimethylnitrobenzene with 3-pentanone (B124093) and hydrogen, using a Pt/C catalyst in a phosphate (B84403) buffer, highlighting a related industrial process. google.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Catalyst | Pd/C, Pt/C, Raney Copper | semanticscholar.orgtandfonline.com |

| Hydrogen Source | H₂ gas | semanticscholar.org |

| Solvent | Ethanol, Acetic Acid | semanticscholar.orgtandfonline.com |

| Temperature | 25-85 °C | semanticscholar.orgtandfonline.com |

| Pressure | 1-10 bar | semanticscholar.org |

The nitro groups of this compound can also be reduced electrochemically. This process involves the transfer of electrons from an electrode surface to the molecule, typically in a solution containing a supporting electrolyte. The reduction pathway for nitroaromatic compounds generally involves a series of electron and proton transfer steps, forming nitroso and hydroxylamine (B1172632) intermediates en route to the final amine product. dtic.mil

The specific products formed and their distribution depend heavily on the experimental conditions, including the electrode material, applied potential, and the pH of the electrolyte solution. monash.eduresearchgate.net For the related compound 3,4-dimethyl-2,6-dinitrophenol, cyclic voltammetry studies show irreversible reduction peaks corresponding to the sequential reduction of the nitro groups. The steric hindrance from the methyl substituents can influence these redox pathways. In some cases, the electrochemical reduction of related azo dyes has been shown to produce 2,4-dimethylaniline (B123086) as a product, demonstrating the feasibility of reducing the nitro precursor to the corresponding diamine structure electrochemically. nih.gov

Thermal and Photochemical Decomposition Mechanisms of this compound

Dinitroaniline compounds are known to be susceptible to degradation under the influence of heat and light. These decomposition pathways are environmentally significant and affect the persistence of these compounds. nih.gov

Thermal decomposition of the dinitroaniline structure requires elevated temperatures. For the related herbicide pendimethalin (B1679228), which shares the this compound core structure, the decomposition temperature is approximately 200°C. google.com This suggests that the core ring structure of this compound possesses considerable thermal stability. Thermal decomposition processes can be complex, involving the cleavage of substituent groups and breakdown of the aromatic ring.

Photochemical decomposition is a more significant degradation pathway for dinitroanilines under environmental conditions. nih.govfrontiersin.org Exposure to sunlight can induce degradation. cambridge.org A key photochemical reaction for N-substituted dinitroanilines is dealkylation. For example, the photolysis of pendimethalin has been shown to cleave the N-(1-ethylpropyl) group to yield 2,6-dinitro-3,4-dimethylaniline, the title compound of this article. ekb.eg Further degradation can involve the reduction of the nitro groups. ekb.eg A comparative study on the photodecomposition of various dinitroaniline herbicides on soil plates showed that all were more susceptible to degradation in sunlight compared to dark conditions, with varying rates of decomposition. cambridge.org

| Dinitroaniline Herbicide | % Photodecomposition |

|---|---|

| Pendimethalin | 9.9 |

| Isopropalin | 8.2 |

| Butralin | 9.0 |

| Trifluralin | 18.4 |

| Oryzalin | 26.6 |

| Nitralin | 40.6 |

Kinetic Studies of Thermal Stability and Degradation Pathways

The thermal stability of dinitroaniline compounds is a critical factor in their environmental persistence and transformation. While specific kinetic studies focusing solely on this compound are not extensively documented, research on related dinitroaniline herbicides provides insight into its likely behavior. Thermal decomposition has been observed for most dinitroaniline herbicides. cambridge.org For instance, pendimethalin, a closely related compound, is noted for its high melting point and low vapor pressure, which contribute to its thermal stability and reduce susceptibility to degradation at elevated temperatures. ekb.eg

Degradation of dinitroanilines can occur through various pathways, and temperature can influence these processes. Studies on pendimethalin have shown that its degradation increases with rising soil temperatures. ekb.eg In the context of microbial degradation, which is also temperature-dependent, this compound has been identified as a metabolite. For example, the bacterium Bacillus circulans and the fungus Rhizoctonia bataticola are capable of degrading pendimethalin to this compound through oxidative dealkylation. researchgate.netrsc.org Similarly, Azotobacter chroococcum and the fungi Fusarium oxysporum and Paecilomyces varioti also produce this compound as a metabolite. rsc.org

Table 1: Identified Microbial Degradation Metabolites of Pendimethalin

| Precursor Compound | Metabolite | Degrading Organism |

| Pendimethalin | This compound | Bacillus circulans researchgate.net |

| Pendimethalin | This compound | Rhizoctonia bataticola rsc.org |

| Pendimethalin | This compound | Azotobacter chroococcum rsc.org |

| Pendimethalin | This compound | Fusarium oxysporum rsc.org |

| Pendimethalin | This compound | Paecilomyces varioti rsc.org |

Photolytic Cleavage and Radical Generation from this compound

Dinitroaniline herbicides are known to be susceptible to photodecomposition, a process driven by the absorption of light, particularly in the visible region of the spectrum (350-450 nm). nih.govacs.org This light absorption can lead to the cleavage of chemical bonds and the formation of various photoproducts. The photodecomposition of dinitroanilines is generally more significant in sunlight compared to dark conditions. cambridge.org

The compound this compound is a known photolytic degradation product of the herbicide pendimethalin. ekb.eg The photolysis of pendimethalin involves the loss of its N-alkyl group to form 2,6-dinitro-3,4-dimethylaniline. ekb.eg This indicates that the core structure of this compound is a potential endpoint in the photodegradation cascade of more complex dinitroanilines.

The mechanisms of dinitroaniline photolysis are complex and can involve multiple pathways. One proposed mechanism involves the excitation of a nitro group, which then abstracts a hydrogen atom from an N-alkyl moiety, leading to a biradical intermediate that can undergo further reactions. nih.govjst.go.jp Another pathway may involve the displacement of a nitro group through a radical or photonucleophilic reaction. acs.org

The generation of radical species is a key feature of the photolysis of nitroaromatic compounds. While direct studies on radical generation from this compound are limited, the photochemistry of related compounds suggests the formation of various radicals. The photolysis of dinitroaniline herbicides can proceed via free-radical oxidation. escholarship.org In aqueous environments, the presence of hydroxyl radicals (•OH), which can be formed during photolysis, can oxidize the side chains on the aromatic ring and hydroxylate the benzene (B151609) ring itself. escholarship.org The formation of radical-anions from nitroaromatic compounds in basic solutions has also been reported, suggesting another potential pathway for radical involvement in the degradation process. acs.org

Table 2: Identified Photodegradation Products of Pendimethalin

| Precursor Compound | Photodegradation Product | Reference |

| Pendimethalin | 2,6-dinitro-3,4-dimethylaniline | ekb.eg |

| N-sec-butyl-4-tert-butyl-2,6-dinitroaniline | 4-tert-butyl-2,6-dinitroaniline | acs.org |

The study of photolytic cleavage and radical generation is essential for understanding the environmental fate of this compound and other related compounds, as these processes dictate their transformation into other chemical species.

Advanced Spectroscopic and Structural Elucidation of 3,4 Dimethyl 2,6 Dinitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3,4-Dimethyl-2,6-Dinitroaniline in solution and the solid state. It provides critical information on the connectivity, spatial arrangement, and electronic environment of the atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the chemical environment of hydrogen and carbon atoms. For this compound, the electron-withdrawing nature of the two nitro groups and the electron-donating amino and methyl groups lead to a wide dispersion of chemical shifts. The steric hindrance and electronic effects of the ortho-nitro groups significantly influence the chemical shifts of the amino protons and the aromatic ring proton.

To definitively assign these resonances and establish the molecular framework, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In this compound, a key correlation would be expected between the lone aromatic proton (H-5) and the protons of the adjacent methyl group at position C-4. This cross-peak would unambiguously confirm their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹JCH coupling). columbia.eduyoutube.com This is crucial for assigning the carbon signals. For instance, the signal for the aromatic C-5 carbon would show a correlation to the H-5 proton. Similarly, the carbon signals for the two methyl groups would correlate with their respective methyl proton signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by revealing longer-range correlations (typically 2-4 bonds) between protons and carbons. youtube.comipb.pt It allows for the connection of quaternary (non-protonated) carbons to nearby protons. For this compound, HMBC is critical for assigning the substituted aromatic carbons. For example, the aromatic proton H-5 would show correlations to the quaternary carbons C-3, C-4, and C-6, as well as the protonated carbon C-1. The protons of the C-3 methyl group would show correlations to C-2, C-3, and C-4, definitively placing it on the ring. researchgate.net

The expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations are summarized in the tables below. The predicted shifts are based on the analysis of similar substituted nitroaniline structures. asm.orgrasayanjournal.co.innih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Atom Type | Predicted Chemical Shift (ppm) | Rationale |

| H-5 | Aromatic CH | ~7.8-8.2 | Deshielded by adjacent nitro group (C-6) |

| NH₂ | Amine NH₂ | ~6.0-6.5 | Broad signal, deshielded but involved in H-bonding |

| CH₃ (at C-3) | Methyl CH₃ | ~2.3-2.5 | Typical aromatic methyl shift |

| CH₃ (at C-4) | Methyl CH₃ | ~2.2-2.4 | Typical aromatic methyl shift |

| C-1 | Aromatic C-NH₂ | ~145-150 | Shielded by NH₂, deshielded by ortho NO₂ |

| C-2 | Aromatic C-NO₂ | ~130-135 | Strongly deshielded by NO₂ |

| C-3 | Aromatic C-CH₃ | ~138-142 | Substituted aromatic carbon |

| C-4 | Aromatic C-CH₃ | ~135-140 | Substituted aromatic carbon |

| C-5 | Aromatic CH | ~125-130 | Aromatic CH adjacent to nitro group |

| C-6 | Aromatic C-NO₂ | ~140-145 | Strongly deshielded by NO₂ |

| CH₃ (at C-3) | Methyl CH₃ | ~18-20 | Typical aromatic methyl carbon |

| CH₃ (at C-4) | Methyl CH₃ | ~17-19 | Typical aromatic methyl carbon |

Interactive Table: Key Predicted HMBC Correlations

| Proton | Correlated Carbons (²JCH, ³JCH) | Significance |

| H-5 | C-1, C-3, C-4, C-6 | Connects the aromatic proton to all adjacent substituted carbons. |

| CH₃ (at C-3) | C-2, C-4, C-1 | Confirms the position of the methyl group at C-3. |

| CH₃ (at C-4) | C-3, C-5, C-6 | Confirms the position of the methyl group at C-4. |

| NH₂ | C-1, C-2, C-6 | Confirms the position of the amino group and its proximity to the nitro groups. |

In the solid state, molecules are held in a rigid lattice, and their NMR signals are influenced by the specific crystalline arrangement. Solid-State NMR (SS-NMR) is a powerful tool for studying phenomena like crystal polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. researchgate.net

Crystal Polymorphism Analysis: Different polymorphs of this compound would have distinct crystal packing, leading to different intermolecular interactions. These differences manifest in the SS-NMR spectra as variations in the isotropic chemical shifts of carbon and nitrogen atoms. nih.govresearchgate.net ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments can clearly distinguish between polymorphs by revealing unique sets of signals for each distinct molecular conformation or packing environment within the crystal lattice. nih.gov The nitro and amino groups are particularly sensitive to their local environment, making ¹⁵N SS-NMR a highly informative technique for detecting polymorphism. nih.govpsu.edu

Molecular Dynamics: SS-NMR can also probe molecular motions within the crystal. dur.ac.uk For this compound, key dynamic processes include the rotation of the methyl (CH₃) groups and the potential rotation or libration (restricted oscillation) of the nitro (NO₂) and amino (NH₂) groups. acs.orgresearchgate.net By measuring parameters like spin-lattice relaxation times (T₁) at various temperatures, the energy barriers for these rotational processes can be determined. For example, hindered rotation of the sterically crowded nitro groups would be observable through variable-temperature SS-NMR experiments. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups within a molecule by probing their characteristic vibrational modes.

The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups.

Nitro (NO₂) Group Vibrations: The two nitro groups give rise to strong and distinct absorption bands. The asymmetric stretching vibration (νas(NO₂)) typically appears as a strong band in the IR spectrum, while the symmetric stretch (νsym(NO₂)) is also prominent. The presence of two nitro groups may lead to a splitting of these bands. rasayanjournal.co.inmdpi.com

Amino (NH₂) Group Vibrations: The primary amine group exhibits characteristic N-H stretching vibrations. An asymmetric stretch (νas(NH₂)) and a symmetric stretch (νsym(NH₂)) are expected. Their positions are highly sensitive to hydrogen bonding. rasayanjournal.co.inniscpr.res.in In addition, an NH₂ scissoring (bending) mode is typically observed at a lower wavenumber. rasayanjournal.co.in

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Asymmetric N-H Stretch (νas(NH₂)) | 3450 - 3500 | Medium | Weak |

| Symmetric N-H Stretch (νsym(NH₂)) | 3350 - 3400 | Medium | Weak |

| Aromatic C-H Stretch | 3050 - 3100 | Weak-Medium | Medium-Strong |

| Asymmetric NO₂ Stretch (νas(NO₂)) | 1520 - 1560 | Very Strong | Medium |

| Symmetric NO₂ Stretch (νsym(NO₂)) | 1330 - 1370 | Very Strong | Strong |

| NH₂ Scissoring (δ(NH₂)) | 1600 - 1640 | Strong | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| NO₂ Bending/Wagging | 800 - 900 | Strong | Weak |

Data compiled from studies on similar nitroaniline compounds. rasayanjournal.co.inniscpr.res.inscispace.comresearchgate.net

The proximity of the amino group to a nitro group at the ortho position (C-2) strongly suggests the formation of an intramolecular hydrogen bond (N-H···O-N). This interaction significantly influences the vibrational frequencies of the NH₂ group. niscpr.res.incdnsciencepub.com

The presence of this intramolecular hydrogen bond causes a redshift (a shift to lower frequency) in the N-H stretching bands compared to an aniline (B41778) where such bonding is absent. researchgate.net The magnitude of this shift provides an indication of the hydrogen bond's strength. Furthermore, the separation between the asymmetric and symmetric N-H stretching frequencies (Δν = νas - νsym) is larger in intramolecularly hydrogen-bonded ortho-nitroanilines compared to non-bonded anilines. niscpr.res.in

In the solid state, intermolecular hydrogen bonds may also form between the amino group of one molecule and a nitro group of a neighboring molecule, leading to further shifts and broadening of the N-H and N-O stretching bands. Variable-concentration studies in a non-polar solvent can help distinguish between intramolecular (concentration-independent) and intermolecular (concentration-dependent) hydrogen bonding.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent molecule and its fragments with high precision, allowing for the determination of their elemental compositions. fiveable.me

Upon ionization, typically via electron impact (EI) or chemical ionization (CI), the this compound molecular ion ([M]⁺˙) is formed. This ion is often unstable and undergoes characteristic fragmentation, providing a structural fingerprint.

A plausible fragmentation pathway would involve:

Loss of a Nitro Group: Cleavage of a C-N bond can lead to the loss of a nitro radical (•NO₂), resulting in an [M - 46]⁺ ion.

Loss of Nitric Oxide: Rearrangement followed by the loss of nitric oxide (NO) is a common pathway for nitroaromatic compounds, yielding an [M - 30]⁺ ion.

Loss of a Methyl Radical: Cleavage of a methyl radical (•CH₃) from the aromatic ring can produce an [M - 15]⁺ ion.

Sequential Losses: Further fragmentation can occur, such as the loss of a second nitro group or other small molecules like HCN from the fragmented ring structure.

Interactive Table: Predicted Key Fragments for this compound in Mass Spectrometry

| Ion | Proposed Formula | Calculated m/z | Fragmentation Step |

| Molecular Ion | [C₈H₉N₃O₄]⁺˙ | 211.0593 | Ionization |

| [M - 15]⁺ | [C₇H₆N₃O₄]⁺ | 196.0358 | Loss of •CH₃ |

| [M - 30]⁺ | [C₈H₉N₂O₃]⁺˙ | 181.0637 | Loss of NO |

| [M - 46]⁺ | [C₈H₉N₂O₂]⁺ | 165.0664 | Loss of •NO₂ |

| [M - 47]⁺ | [C₈H₈N₂O₂]⁺˙ | 164.0586 | Loss of •OH from a rearranged nitro group |

Calculated m/z values are for the monoisotopic mass. researchgate.net

Isotopic Analysis: HRMS can resolve ions with very similar masses, and it precisely measures the relative abundance of isotopic peaks. fiveable.menih.gov The isotopic pattern of the molecular ion and its fragments serves as a powerful confirmation of the elemental formula. For example, the presence of a small M+1 peak with an abundance of approximately 8.8% relative to the M peak would be consistent with a molecule containing eight carbon atoms (8 x 1.1%). Similarly, the M+1 peak will have a contribution from the three nitrogen atoms (3 x 0.37%). scirp.org This isotopic signature analysis helps to confidently identify the compound and its fragments in complex mixtures. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation of this compound

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting a selected precursor ion and analyzing its product ions. For this compound, MS/MS analysis reveals characteristic fragmentation patterns that are crucial for its identification and differentiation from its isomers.

When analyzed using techniques like electrospray ionization (ESI) in positive mode, the molecule readily forms a protonated species, [M+H]⁺, with a precursor m/z of 212.0671. nih.gov Subsequent fragmentation of this precursor ion through higher-energy collisional dissociation (HCD) leads to a series of product ions. The fragmentation of dinitroaniline compounds typically involves the loss of nitro groups (-NO₂) and other small neutral molecules. Common fragmentation pathways include the homolytic cleavage of the C-NO₂ bond to lose NO₂ (46 Da) or the loss of HONO (47 Da) following rearrangement.

In a documented MS2 spectrum for the [M+H]⁺ ion of this compound, several key fragment ions are observed. nih.gov The table below summarizes the most prominent peaks from a high-resolution mass spectrometry analysis.

Table 1: High-Resolution MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Fragmentation Mode | Collision Energy | Observed Product Ions (m/z) | Relative Intensity |

|---|---|---|---|---|

| 212.0671 | HCD | 30% | 76.0181 | 999 |

| 65.0387 | 266 | |||

| 105.0447 | 131 | |||

| 78.0338 | 128 | |||

| 66.0339 | 118 |

Data sourced from MassBank accession MSBNK-HBM4EU-HB002904. nih.gov

The complex pattern of low mass fragments suggests significant ring cleavage following the initial losses. The differentiation from isomers, such as 2,4-isomers, can be achieved by comparing these distinct fragmentation patterns.

Accurate Mass Measurement for Elemental Composition Verification of Derivatives

Accurate mass measurement is a critical step in chemical analysis, providing high-precision mass data that allows for the determination of a compound's elemental composition. This is typically performed using high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) instruments.

For this compound, the theoretical exact mass can be calculated from the sum of the most abundant isotopes of its constituent atoms (C₈H₉N₃O₄).

Monoisotopic Mass: 211.05930578 Da nih.gov

This calculated value can be compared against experimental data to confirm the elemental composition with a high degree of confidence. For instance, the protonated molecule [M+H]⁺ has been experimentally observed at an m/z of 212.0671, which aligns with the theoretical mass plus the mass of a proton, well within the low ppm error range expected of high-resolution instruments. nih.gov This verification is essential, particularly when identifying metabolites or derivatives in complex matrices, ensuring that the assigned structure corresponds to the correct elemental formula.

Table 2: Predicted Collision Cross Section (CCS) for Adducts of this compound

| Adduct Type | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.06659 | 142.0 |

| [M+Na]⁺ | 234.04853 | 149.7 |

| [M-H]⁻ | 210.05203 | 146.1 |

Data calculated using CCSbase. uni.lu

X-ray Crystallography for Precise Solid-State Structural Determination

While a specific, publicly available crystal structure for this compound was not identified in the searched literature, extensive crystallographic studies on closely related dinitroaniline derivatives provide significant insight into its expected solid-state structure. The analysis of these analogues allows for a detailed and scientifically grounded prediction of the molecular geometry and intermolecular interactions.

Crystal Packing and Supramolecular Assembly of this compound

The crystal packing of substituted nitroanilines is predominantly governed by a combination of hydrogen bonding and π-π stacking interactions. In dinitroanilines, the amino group (-NH₂) acts as a hydrogen bond donor, while the nitro groups (-NO₂) are strong hydrogen bond acceptors.

It is expected that in the crystal lattice of this compound, molecules will form chains or sheets stabilized by intermolecular N-H···O hydrogen bonds between the amino group of one molecule and a nitro group of a neighboring molecule. researchgate.netiucr.org The presence of two nitro groups offers multiple acceptor sites. Furthermore, steric hindrance from the ortho-substituted nitro and methyl groups will significantly influence which interactions are favored.

The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the three-dimensional structure. The specific arrangement (e.g., parallel-displaced or T-shaped) will depend on the interplay between maximizing attractive π-π interactions and minimizing steric repulsion between the substituents. In many substituted nitroanilines, these interactions lead to the formation of one-dimensional chains or two-dimensional layered structures. researchgate.net

Bond Lengths, Bond Angles, and Torsional Angles Analysis

The molecular geometry of this compound is heavily influenced by electronic and steric effects. Analysis of the analogue N,3-Dimethyl-4-bromo-2,6-dinitroaniline provides valuable data for comparison. electronicsandbooks.com

The C-N bond connecting the amino group to the aromatic ring is expected to have significant double-bond character due to conjugation of the nitrogen lone pair with the electron-withdrawing nitro groups. This results in a shorter bond length compared to a typical C-N single bond. In a similar structure, this distance was found to be 1.320 Å, indicating strong conjugation. electronicsandbooks.com

Steric hindrance between the ortho-substituents (the methyl group at position 3 and the nitro group at position 2, and the amino group and the nitro group at position 6) will cause these groups to twist out of the plane of the benzene (B151609) ring. This twisting relieves steric strain but can reduce the orbital overlap required for resonance. The dihedral angles between the nitro groups and the aromatic ring plane are therefore expected to be non-zero. The amino group may also exhibit a pyramidal geometry and be rotated from the ring plane. researchgate.net

Table 3: Representative Bond Distances and Angles from an Analogous Dinitroaniline Structure

| Parameter | Bond/Angle | Expected Value Range (based on analogues) |

|---|---|---|

| Bond Length | C(aromatic)-N(amino) | 1.32 - 1.36 Å |

| C(aromatic)-N(nitro) | 1.46 - 1.48 Å | |

| N-O (nitro) | 1.21 - 1.22 Å | |

| Bond Angle | O-N-O (nitro) | 122 - 124° |

| C-C-C (in ring) | ~120° (with distortions) |

Values are based on data for N,3-Dimethyl-4-bromo-2,6-dinitroaniline and other substituted dinitroanilines. electronicsandbooks.comresearchgate.net

Electronic Absorption and Emission Spectroscopy for Elucidating Excited State Dynamics

The electronic properties of this compound are defined by its donor-acceptor (D-A) structure. The electron-donating amino group (-NH₂) and the two strongly electron-withdrawing nitro groups (-NO₂) are linked through the π-system of the benzene ring. This arrangement gives rise to distinct spectroscopic characteristics.

Characterization of Electronic Transitions and Charge Transfer Phenomena

The UV-visible absorption spectrum of dinitroaniline derivatives is characterized by intense, low-energy absorption bands corresponding to intramolecular charge transfer (ICT) transitions. researchgate.net Upon photoexcitation, an electron is promoted from a molecular orbital primarily localized on the donor part of the molecule (the amino group and the aromatic ring) to an orbital centered on the acceptor part (the nitro groups).

This ICT transition from the ground state to the excited state results in a significant change in the molecule's dipole moment. acs.org The energy of this transition, and thus the position of the absorption maximum (λ_max), is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the highly polar excited state is stabilized more than the ground state, typically leading to a red shift (bathochromic shift) in the absorption spectrum.

For 2,6-dinitroaniline (B188716) systems, the strong electron-releasing amino group enhances conjugation between the two nitro groups, leading to charge-delocalized radical anions upon reduction. researchgate.net Similarly, in the neutral molecule, the electronic communication between the donor and the two acceptors dictates the excited state dynamics. The presence of two methyl groups on the ring provides additional weak electron-donating character and steric influence, which can modulate the electronic properties and excited-state energy levels. While many dinitroaniline compounds are fluorescent, the emission properties can be highly dependent on factors like steric hindrance, which may promote non-radiative decay pathways and lead to weak fluorescence. rsc.org

Photophysical Properties and Fluorescence Quenching Studies

The dinitroaniline structure of these compounds gives rise to distinct photophysical behaviors, particularly their ability to quench the fluorescence of other molecules. This property has been extensively utilized in the development of analytical methods for their detection and in studying their interactions with biological systems.

Photophysical Properties

The photophysical properties of dinitroaniline derivatives are characterized by strong absorption in the UV-visible region. For instance, Pendimethalin (B1679228) exhibits a characteristic yellow color due to its absorption of light in the visible spectrum. icm.edu.pl The UV-visible absorption spectrum of Pendimethalin in methanol (B129727) shows a maximum absorption wavelength (λmax) at 251 nm. In another study, the absorption spectrum was measured over a wavelength range of 240–550 nm. researchgate.net The molar absorptivity coefficient (ε) for Pendimethalin at 253.7 nm has been determined to be 11,240 ± 1030 M⁻¹cm⁻¹. researchgate.net

While dinitroaniline compounds themselves are generally weakly fluorescent, their primary significance in photophysics lies in their potent fluorescence quenching abilities. nih.gov This quenching is a key feature in various analytical and biological studies.

Fluorescence Quenching Studies

The ability of Pendimethalin to quench the fluorescence of various fluorophores is a well-documented phenomenon. This quenching can occur through different mechanisms, including static quenching, dynamic quenching, and Förster Resonance Energy Transfer (FRET). The specific mechanism often depends on the interacting fluorophore and the surrounding environment.

Fluorescence quenching has been employed to study the interaction of Pendimethalin with proteins, such as human serum albumin (HSA). The binding of Pendimethalin to HSA leads to a quenching of the intrinsic tryptophan fluorescence of the protein, indicating the formation of a complex. nih.govrsc.orgacs.org The binding constant (K_a) for the Pendimethalin-HSA complex has been reported to be in the order of 10⁴ M⁻¹, suggesting a moderately strong interaction. nih.govnih.gov Thermodynamic analysis of this interaction, based on fluorescence quenching data at different temperatures, has revealed that both hydrophobic interactions and hydrogen bonding play a crucial role in stabilizing the complex. nih.govrsc.org

The Stern-Volmer equation is a common tool used to analyze fluorescence quenching data. The equation relates the decrease in fluorescence intensity to the concentration of the quencher:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, Kₛᵥ is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. edinst.comedinst.com The Stern-Volmer constant provides a measure of the efficiency of quenching.

Fluorescence quenching has also formed the basis for the development of sensitive analytical methods for the detection of Pendimethalin. For example, a fluorometric sensing assay using anthracene-incorporated pyrimidinone/thione probes demonstrated superior selectivity and sensitivity for Pendimethalin detection via fluorescence quenching. acs.org In another approach, the fluorescence of a bi-dansylated oxacalixarene was effectively quenched by Pendimethalin.

The quenching of chlorophyll (B73375) fluorescence by Pendimethalin is another area of significant research, particularly in understanding its herbicidal mechanism of action. Pendimethalin has been shown to interfere with the photosystem II (PSII) in plants, leading to a decrease in the maximum quantum yield of photosynthesis. nih.govmdpi.com

Below are data tables summarizing key findings from various fluorescence quenching studies involving Pendimethalin.

Table 1: Binding Parameters of Pendimethalin with Human Serum Albumin (HSA) from Fluorescence Quenching Studies

| Parameter | Value | Study Reference |

| Binding Constant (K_a) | ~10⁴ M⁻¹ | nih.govnih.gov |

| Thermodynamic Driver | Hydrophobic interactions and hydrogen bonding | nih.govrsc.org |

Table 2: Fluorescence Quenching-Based Detection of Pendimethalin

| Fluorescent Probe | Quenching Observation | Limit of Detection (LOD) | Study Reference |

| Anthracene-incorporated pyrimidinone/thione probes | Effective fluorescence quenching | 367.8 pM | acs.org |

| Bi-dansylated Oxacalixarene | Significant fluorescence quenching | - |

Table 3: Effect of Pendimethalin on Chlorophyll Fluorescence

| Plant System | Observed Effect | Study Reference |

| Rice (Oryza sativa) | Decrease in effective quantum yield of PSII | mdpi.com |

| Soybean (Glycine max) | Induced stress on PSII | nih.gov |

Computational and Theoretical Investigations of 3,4 Dimethyl 2,6 Dinitroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electronic structure, molecular geometry, and reactivity of 3,4-Dimethyl-2,6-Dinitroaniline.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Distribution

Furthermore, DFT can be employed to analyze the electronic distribution within the molecule. This includes the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: The following data is illustrative and not based on published research for this specific compound.)

| Parameter | Hypothetical Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Ab Initio Calculations of Energetic Profiles for Reaction Pathways

Ab initio quantum chemistry methods are based on first principles without the inclusion of empirical parameters. These methods can be used to calculate the energetic profiles of potential reaction pathways for this compound. For instance, the degradation pathways of this molecule in the environment could be elucidated by calculating the activation energies and reaction energies for various proposed mechanisms.

Investigating reaction pathways, such as the reduction of the nitro groups or oxidation of the methyl groups, would provide valuable information on its environmental fate and potential for transformation into other chemical species.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations could provide a detailed understanding of the conformational flexibility and intermolecular interactions of this compound.

Simulation of Intermolecular Interactions and Aggregation Behavior

By simulating a system containing multiple molecules of this compound, MD can be used to study its aggregation behavior. These simulations can reveal how individual molecules interact with each other through forces such as van der Waals interactions and hydrogen bonding. Understanding these interactions is crucial for predicting the physical properties of the compound in its condensed phases.

Solvent Effects on the Conformation and Reactivity of this compound

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules surrounding this compound, allowing for a detailed analysis of solvation effects. Such studies could predict how the molecule's shape and electronic properties change in different solvents, which is important for understanding its behavior in various environmental compartments.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. While no specific QSPR models for this compound have been identified in the literature, the development of such models would be a valuable endeavor.

By compiling a dataset of related dinitroaniline compounds with known properties, a QSPR model could be developed to predict properties of this compound, such as its solubility, boiling point, and toxicity. These predictive models are useful for assessing the environmental impact and potential hazards of chemicals for which experimental data is scarce.

Development of Descriptors Correlating Structure with Reactivity Parameters

A cornerstone of computational toxicology and drug design is the development of molecular descriptors through methods like Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors are numerical values that encode distinct structural or physicochemical features of a molecule. For the dinitroaniline class, these descriptors are essential for correlating the molecular structure with its chemical reactivity and, consequently, its biological activity.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a primary method for deriving these descriptors. For instance, studies on substituted dinitroaniline analogues have employed DFT methods to investigate a range of local and global reactivity descriptors. nih.gov The electronic environment of this compound is dominated by the interplay between the electron-donating amino (-NH₂) group and the two strongly electron-withdrawing nitro (-NO₂) groups, which significantly influences the molecule's reactivity.

Key molecular descriptors relevant to the dinitroaniline class include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net Other electronic descriptors are the dipole moment, Mulliken charges (which describe the partial charge distribution on atoms), electronegativity (χ), and global hardness. nih.govresearchgate.net For dinitroanilines, electronegativity has been found to be a particularly effective descriptor of their general characteristics. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is a classic descriptor that measures a compound's lipophilicity. This is vital for dinitroanilines as it influences their environmental fate, transport, and ability to cross biological membranes to reach their target sites. researchgate.net

Steric Descriptors: These parameters describe the size and shape of the molecule. They are crucial for understanding how a dinitroaniline analogue might fit into the binding site of a biological target, such as tubulin. researchgate.net

The table below summarizes some of the key descriptors used in the computational analysis of dinitroaniline derivatives.

| Descriptor Category | Specific Descriptor | Significance for Reactivity & Activity | Typical Calculation Method |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Density Functional Theory (DFT) |

| Electronic | Dipole Moment | Relates to the polarity of the molecule, influencing solubility and intermolecular interactions. | DFT, Semi-empirical methods |

| Electronic | Electrophilicity/Nucleophilicity Index | Quantifies the ability of the molecule to accept or donate electrons in a reaction. nih.gov | DFT (based on HOMO/LUMO energies) |

| Hydrophobic | Octanol-Water Partition Coefficient (log P) | Measures lipophilicity, affecting absorption, distribution, and membrane permeability. researchgate.net | Computational algorithms (e.g., XLogP3) nih.gov |

| Steric | Molecular Volume/Surface Area | Describes the size and shape, which is critical for binding to target proteins like tubulin. researchgate.net | Molecular mechanics or quantum mechanics |

Predictive Models for Novel Dinitroaniline Analogues

The molecular descriptors developed for dinitroanilines serve as the foundation for building predictive computational models. These models aim to forecast the biological activity or other properties of novel, untested analogues, guiding synthetic chemistry efforts toward more promising compounds. The two primary modeling techniques used for this purpose are QSAR and molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR modeling establishes a mathematical relationship between the calculated descriptors (the "structure") and an experimentally measured biological endpoint (the "activity"). For dinitroanilines, this activity could be herbicidal potency, antiparasitic efficacy, or toxicity. nih.gov The process involves:

Data Set Assembly: A "training set" of dinitroaniline analogues with known biological activities is compiled.

Descriptor Calculation: A wide range of descriptors (electronic, hydrophobic, steric, etc.) are calculated for each molecule in the training set.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to identify the descriptors that best correlate with the observed activity, generating a predictive equation. researchgate.net

Validation: The model's predictive power is rigorously tested using internal validation techniques and, ideally, an external set of compounds not used in the model's creation.

These validated QSAR models can then be used to screen virtual libraries of novel dinitroaniline analogues, prioritizing the most promising candidates for synthesis and experimental testing. Tools like the OECD QSAR Toolbox can be used to search for structural analogues and apply existing models to predict properties like toxicity. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dinitroaniline analogue) when bound to a second molecule (a receptor, typically a protein). The primary mode of action for dinitroaniline herbicides is the inhibition of microtubule assembly by binding to the protein tubulin. frontiersin.orgnih.gov

Docking simulations for dinitroaniline analogues with tubulin can:

Predict the binding affinity (a measure of how strongly the ligand binds).

Identify the key amino acid residues in the binding pocket that interact with the ligand. nih.gov

Elucidate the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govnih.gov

By understanding these interactions, researchers can rationally design novel analogues of compounds like this compound with modified functional groups to enhance binding affinity and selectivity for the target protein, potentially leading to more effective and safer herbicides or other bioactive agents. nih.gov

The table below outlines the general workflow for developing predictive models for novel dinitroaniline analogues.

| Modeling Step | Objective | Key Computational Tools/Methods | Expected Outcome |

|---|---|---|---|

| 1. Target Identification | Identify the biological target responsible for the desired effect. | Literature review, bioinformatics. | For dinitroanilines, the primary target is tubulin. frontiersin.org |